3-(2,5-Difluorophenyl)propanenitrile
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Overview
Description
3-(2,5-Difluorophenyl)propanenitrile is an organic compound with the molecular formula C9H7F2N It is a derivative of propanenitrile, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluorophenyl)propanenitrile typically involves the reaction of 2,5-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, yielding the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(2,5-Difluorophenyl)propanoic acid.
Reduction: 3-(2,5-Difluorophenyl)propanamine.
Substitution: Various substituted phenylpropanenitriles depending on the nucleophile used.
Scientific Research Applications
3-(2,5-Difluorophenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorophenyl)propanenitrile largely depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets, potentially leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-Difluorophenyl)propanenitrile
- 3-(3,4-Difluorophenyl)propanenitrile
- 3-(2,4-Difluorophenyl)propanenitrile
Uniqueness
3-(2,5-Difluorophenyl)propanenitrile is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interaction with other molecules, making it distinct from other difluorophenylpropanenitrile derivatives .
Biological Activity
3-(2,5-Difluorophenyl)propanenitrile is an organic compound with the molecular formula C10H8F2N. Its structure features a propanenitrile group attached to a 2,5-difluorophenyl moiety. The unique presence of two fluorine atoms on the phenyl ring enhances its electronic properties and biological interactions, making it a subject of interest in medicinal chemistry.
Biological Properties
Research indicates that this compound exhibits significant biological activity , particularly in the realms of antimicrobial and anticancer properties. The difluorophenyl group may enhance binding affinity to various biological targets, such as enzymes and receptors, which is crucial for modulating their activity.
Antimicrobial Activity
Studies have shown that this compound possesses notable antimicrobial properties. The compound's mechanism of action likely involves interference with microbial cell functions, although specific pathways are still under investigation.
Anticancer Activity
In anticancer research, this compound has been evaluated for its potential to inhibit cell proliferation in various cancer cell lines. For instance, it has demonstrated promising results against specific types of cancer cells with IC50 values indicating effective inhibition at low concentrations.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight how modifications to the compound can influence its biological efficacy. The presence of the nitrile functional group is essential for enhancing biological activity. Furthermore, the fluorine substitutions are critical in optimizing the compound's interaction with biological targets.
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Propanenitrile with a 2,5-difluorophenyl moiety | Significant antimicrobial and anticancer effects |
3-(2,4-Difluorophenyl)propanenitrile | Different fluorine substitution pattern | Variations in reactivity and biological activity |
3-(3-Fluorophenyl)propanenitrile | Contains a single fluorine atom | Different biological activity profile |
3-(2,3-Dichlorophenyl)propanenitrile | Dichlorophenyl instead of difluorophenyl | Potentially different stability and reactivity |
Case Studies
- Anticancer Efficacy : A study conducted by Frey et al. (2024) found that compounds with similar structural features to this compound exhibited IC50 values lower than 10 nM against NTRK1 receptors. This suggests that structural modifications can significantly enhance anticancer activity, particularly with the incorporation of a difluorophenyl moiety .
- Mechanism Exploration : Another research effort highlighted the binding interactions between this compound and various molecular targets. These studies utilized techniques such as molecular docking and kinetic assays to elucidate the compound's mechanism of action.
Properties
Molecular Formula |
C9H7F2N |
---|---|
Molecular Weight |
167.15 g/mol |
IUPAC Name |
3-(2,5-difluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H7F2N/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-4,6H,1-2H2 |
InChI Key |
SPTZKVGHAQARSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CCC#N)F |
Origin of Product |
United States |
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